Mavacamten

説明

MYK-461は、MyoKardia社によって開発された画期的な薬物クラスです。これは、心臓ミオシン重鎖ATPアーゼ活性を標的とする経口の心臓特異的ミオシン阻害剤です。既存の治療法とは異なり、MYK-461はHCMの病態生理を直接的に対処します。心臓ミオシンとミオフィラメントの間の相互作用を可逆的に阻害することにより、過剰な心筋収縮を抑制し、拡張期コンプライアンスを高め、エネルギー代謝を改善します .

作用機序

MYK-461のメカニズムは、心臓ミオシンATPアーゼ活性を阻害することにより作用します。それはミオシンヘッドを特異的に標的とし、アクチンフィラメントとの相互作用を妨げます。これにより、収縮性が低下し、拡張期機能が改善されます。

6. 類似の化合物との比較

MYK-461は、心臓特異性とHCM病態への直接的な影響により、際立った存在感を示しています。他の化合物も存在しますが、同様の効果を示したものは見つかっていません。注目すべき類似化合物には、オメカムティブメカルビル(心臓ミオシン活性化剤)と開発中のマバカムテン類似体が含まれます .

生化学分析

Biochemical Properties

Mavacamten is a selective, allosteric, reversible small molecular cardiac myosin inhibitor. It interacts with cardiac myosin, the fundamental motor protein of the sarcomere, by inhibiting its enzymatic activity. This inhibition reduces the formation of myosin-actin cross-bridges, thereby decreasing myocardial contractility and improving myocardial energetic consumption . This compound is extensively metabolized, primarily through the enzymes CYP2C19, CYP3A4, and CYP2C9 .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes, particularly in cardiac cells. It decreases the levels of cardiac biomarkers such as N-terminal pro-B-type natriuretic peptide and high-sensitivity cardiac troponin I, indicating a reduction in left ventricular wall stress and myocardial injury . This compound also improves left ventricular outflow tract gradients, exercise capacity, and symptoms in patients with obstructive hypertrophic cardiomyopathy .

Molecular Mechanism

At the molecular level, this compound exerts its effects by selectively inhibiting the enzymatic activity of cardiac myosin ATPase. This inhibition reduces the formation of actin-myosin cross-bridges, thereby decreasing myocardial contractility and improving myocardial energetic consumption . This compound stabilizes the auto-inhibited state of two-headed myosin and enhances auto-inhibition of ADP release .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown persistent and durable effects over time. An interim analysis after 48 weeks of treatment demonstrated reductions in left ventricular outflow tract obstruction, improvements in New York Heart Association functional class, and decreases in serum concentrations of N-terminal pro-B-type natriuretic peptide . Long-term studies up to 120 weeks have shown sustained improvements in left ventricular outflow tract gradients and left atrial volume index .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a feline model of obstructive hypertrophic cardiomyopathy, acute treatment with a this compound-like myosin inhibitor normalized contractility and increased systolic and diastolic chamber dimensions . In mice with established hypertrophy, this compound reduced left ventricular wall thickness and normalized the expression of genes related to cardiomyocyte contractility and fibrosis .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily being metabolized by the enzymes CYP2C19, CYP3A4, and CYP2C9 . It decreases the number of myosin heads that can enter “on actin” states, reducing the probability of force-producing and residual cross-bridge formation .

Transport and Distribution

This compound demonstrates low clearance, high volume of distribution, and long terminal elimination half-life. It shows high permeability and low efflux transport across cell membranes . This compound is extensively metabolized in the liver, primarily via CYP2C19, CYP3A4, and CYP2C9 .

Subcellular Localization

This compound targets the sarcomere, the basic contractile apparatus of the heart muscle. It stabilizes the auto-inhibited state of myosin, reducing the formation of actin-myosin cross-bridges . This targeting is crucial for its function in reducing myocardial contractility and improving myocardial energetic consumption.

準備方法

合成経路:: MYK-461の合成には、容易に入手可能な前駆体から始まるいくつかのステップが含まれます。残念ながら、特許上の理由により、特定の合成経路は広く公開されていません。研究出版物や特許は、さらなる洞察を提供する可能性があります。

工業生産:: 大規模な工業生産方法に関する詳細は、厳重に守られています。MYK-461が臨床試験を進めるにつれて、より多くの情報が得られる可能性があります。

化学反応の分析

MYK-461は、ミオシンの化学サイクルの複数のステップを調節します。特に:

リン酸化放出: MYK-461は、心臓ミオシンによるATP加水分解の律速段階を低下させます。

ミオシン-S1ヘッド相互作用: 弱結合状態から強結合状態への移行中に、アクチンフィラメントと相互作用するミオシン-S1ヘッドの数を減少させます。

MYK-461反応で使用される一般的な試薬と条件は、機密情報です。その合成中に生成される主な生成物は、明示的に開示されていません。

4. 科学研究への応用

MYK-461の応用は、さまざまな分野にわたります:

心臓病学: 症状を伴う閉塞性肥大型心筋症(oHCM)患者における運動耐容性の改善、左室流出路(LVOT)勾配の減少、症状の改善など、有望な治療効果を示しています.

生物学: 研究者は、心臓リモデリングと収縮力に対する影響を研究しています。

医学: 進行中の臨床試験は、その安全性と有効性を調査しています。

産業: MYK-461は治療薬としての可能性があり、製薬会社からの関心を集めています。

科学的研究の応用

MYK-461’s applications extend across various domains:

Biology: Researchers study its impact on cardiac remodeling and contractility.

Medicine: Ongoing clinical trials explore its safety and efficacy.

Industry: MYK-461’s potential as a therapeutic agent drives interest from pharmaceutical companies.

類似化合物との比較

MYK-461 stands out due to its cardiac specificity and direct impact on HCM pathology. While other compounds exist, none have demonstrated comparable effects. Notable similar compounds include omecamtiv mecarbil (a cardiac myosin activator) and mavacamten analogs in development .

生物活性

Mavacamten (formerly MYK-461) is a first-in-class selective cardiac myosin inhibitor that has been developed for the treatment of obstructive hypertrophic cardiomyopathy (oHCM). This compound acts at the sarcomere level to modulate cardiac function, specifically targeting the myosin motor protein responsible for muscle contraction. Its unique mechanism of action and efficacy in clinical settings have made it a focal point of research in cardiology.

This compound functions by reversibly inhibiting the myosin ATPase activity, which decreases the probability of myosin-actin cross-bridge formation. This results in a shift of the myosin population towards an energy-sparing 'off' state, thereby reducing myocardial hypercontractility and alleviating symptoms associated with oHCM. Key findings from preclinical studies indicate that this compound:

- Reduces left ventricular outflow tract (LVOT) gradients .

- Improves exercise capacity and overall cardiac function.

- Decreases myocardial energy demands , thereby promoting better diastolic function .

Phase 3 Trials

Several pivotal trials have demonstrated the efficacy of this compound in patients with oHCM:

-

EXPLORER-HCM Trial :

- Objective : To evaluate the safety and efficacy of this compound compared to placebo.

- Results : this compound showed a significant improvement in exercise capacity, with 37% of patients achieving a ≥1.5 ml/kg/min increase in peak oxygen consumption (pVO2) compared to 17% in the placebo group (p = 0.0005) .

- Secondary Outcomes : Significant reductions in post-exercise LVOT gradient were observed (-47 mm Hg vs. -10 mm Hg for placebo, p < 0.0001).

-

VALOR-HCM Trial :

- Objective : To assess the impact of this compound on the need for septal reduction therapy (SRT).

- Results : Only 17.9% of patients on this compound proceeded to SRT compared to 76.8% on placebo (p < 0.0001). Additionally, improvements were noted in New York Heart Association (NYHA) functional class .

Case Studies

A randomized clinical trial involving Chinese patients demonstrated that this compound significantly improved Valsalva LVOT obstruction and other cardiac metrics, including:

- N-terminal pro-B-type natriuretic peptide levels : A geometric mean ratio of 0.18 (95% CI, 0.13-0.24).

- High-sensitivity cardiac troponin I levels : A geometric mean ratio of 0.34 (95% CI, 0.27-0.42).

- Left Ventricular Mass Index (LVMI) : A mean difference of -30.8 g/m² (95% CI, -41.6 to -20.1 g/m²) .

Pharmacokinetics and Safety Profile

This compound is well absorbed and extensively metabolized by cytochrome P450 enzymes, primarily CYP2C19 and CYP3A4, with a terminal half-life ranging from 6 to 23 days depending on metabolic status . The safety profile has been favorable across multiple studies, with no new safety signals identified during clinical trials.

Summary of Findings

The following table summarizes key findings from major studies involving this compound:

| Study | Primary Endpoint | This compound Group | Placebo Group | p-value |

|---|---|---|---|---|

| EXPLORER-HCM | ≥1.5 ml/kg/min increase in pVO2 | 37% | 17% | <0.0005 |

| VALOR-HCM | Need for SRT | 17.9% | 76.8% | <0.0001 |

| Chinese Patients | Improvement in LVOT obstruction | Significant | Not reported | N/A |

特性

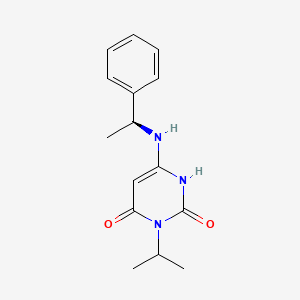

IUPAC Name |

6-[[(1S)-1-phenylethyl]amino]-3-propan-2-yl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2/c1-10(2)18-14(19)9-13(17-15(18)20)16-11(3)12-7-5-4-6-8-12/h4-11,16H,1-3H3,(H,17,20)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLCLASQCAPXVLM-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C=C(NC1=O)NC(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)NC2=CC(=O)N(C(=O)N2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Myosin is a family of enzymes that can produce mechanical output by an ATP-mediated cyclic interaction with actin. When ATP is bound to the myosin head, it is hydrolyzed into ADP and organophosphate by myosin ATPase activity, and the energy produced from the reaction is stored in the myosin head. As the organophosphate dissociates from myosin, it shifts myosin into a strong binding state to actin, thus creating a myosin-actin complex otherwise known as "cross-bridging".Dissociation of the organophosphate also causes a conformation change in myosin that creates strain in the actin-myosin bridge that can only be released once the actin and myosin filaments slide past each other, thus shortening the sarcomere and create a muscle contraction. Once the sliding is completed, ADP is released to create further movement of the myosin head. Although this ADP release-induced movement is minor and unlikely to contribute to the sarcomere movement, researchers have hypothesized that this movement is likely essential in limiting the sliding velocity of actin.Finally, myosin then bind to a new ATP molecule to initiate the chemomechanical cycle again. Mavacamten reduces sarcomere hypercontractility by acting as an allosteric and reversible modulator of the beta-cardiac isoform of myosin to reduce its ATPase activity, thus reducing actin-myosin cross bridging. Specifically, mavacamten inhibits the phosphate release, the cycle's rate-limiting step, without affecting the ADP release rate in actin-bound myosin.Also, mavacamten inhibits binding of ADP-bound myosin to actin as well as ADP release to prime the myosin head to initiate turnover.Recently, it was also discovered when myosin is not in its active state to interact with actin, it exists in equilibrium between 2 energy sparing states: a disordered relaxed state, where interaction between actin and myosin by the thin filament regulatory proteins, and a super relaxed state, where significant myosin head-to-head interaction lengthen ATP turnover rate.. Mavacamten's binding to myosin can shift the equilibrium toward the super relaxed state, effectively exerting both a basal and actin-activated ATP inhibition. | |

| Record name | Mavacamten | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14921 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1642288-47-8 | |

| Record name | Mavacamten [USAN:INN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1642288478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mavacamten | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14921 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6-[[(1S)-1-phenylethyl]amino]-3-propan-2-yl-1H-pyrimidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAVACAMTEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX45B99R3J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。